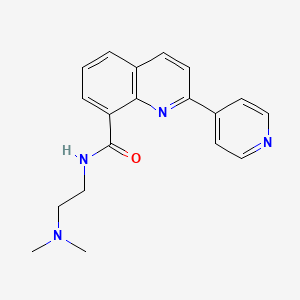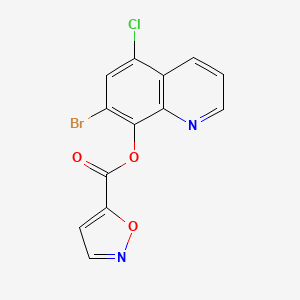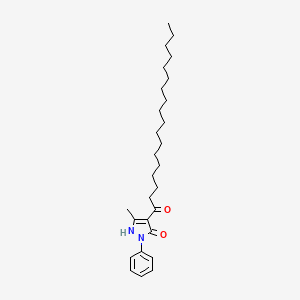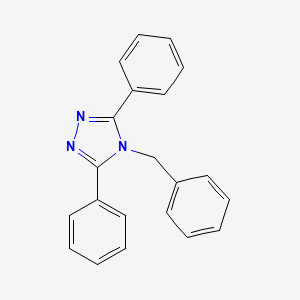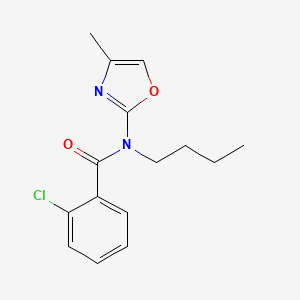
N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide: is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a benzamide core substituted with a butyl group, a chlorine atom, and a 4-methyloxazol-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:
-
Formation of the Benzamide Core:
- The benzamide core can be synthesized by reacting benzoic acid with butylamine under acidic conditions to form N-butylbenzamide.
-
Chlorination:
- The N-butylbenzamide is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
-
Oxazole Ring Formation:
- The final step involves the formation of the oxazole ring. This can be achieved by reacting the chlorinated benzamide with 4-methyl-2-aminomethyl oxazole under basic conditions.
Industrial Production Methods:
Industrial production of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
- N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction:
- The compound can be oxidized using reagents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions typically yield products where the chlorine atom is replaced by other nucleophiles.
- Oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
- Reduction reactions may result in the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
- N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry:
- It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
-
N-Butylbenzamide:
- Lacks the chlorine and oxazole substituents, making it less reactive in certain chemical reactions.
-
N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide:
- Similar structure but with a butanamide core, which may result in different reactivity and applications.
-
Benzamide, n-butyl-2-chloro-n-cyanomethyl-4-nitro-:
- Contains additional functional groups like cyanomethyl and nitro, leading to distinct chemical properties.
Propriétés
Numéro CAS |
57067-84-2 |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-9-18(15-17-11(2)10-20-15)14(19)12-7-5-6-8-13(12)16/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
ZRMXRAKRLMCKDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


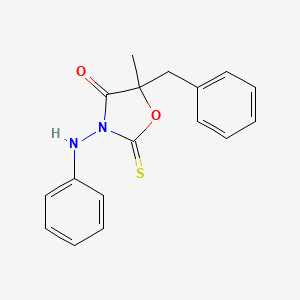



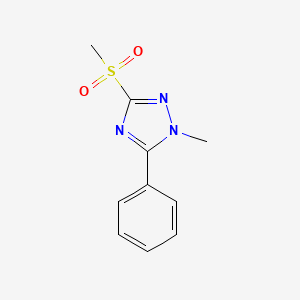
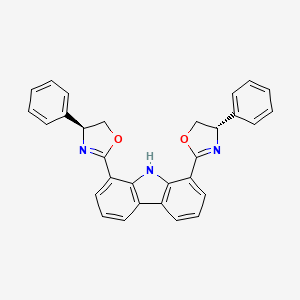
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
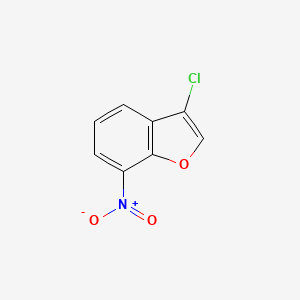
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)
